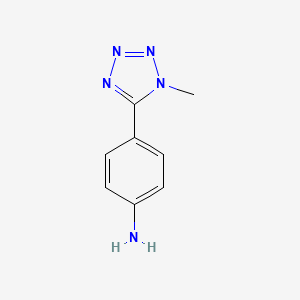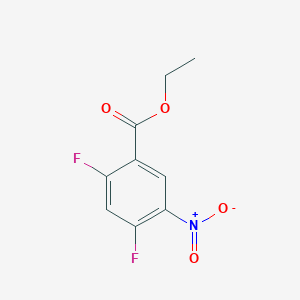
Ethyl 2,4-Difluoro-5-nitrobenzoate
概要
説明
Ethyl 2,4-Difluoro-5-nitrobenzoate is an organic compound with the molecular formula C9H7F2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is used in various chemical reactions and has applications in scientific research.
科学的研究の応用
Ethyl 2,4-Difluoro-5-nitrobenzoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, including drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2,4-Difluoro-5-nitrobenzoate can be synthesized through the nitration of ethyl 2,4-difluorobenzoate. The process involves adding nitric acid (HNO3) dropwise to a mixture of ethyl 2,4-difluorobenzoate in concentrated sulfuric acid (H2SO4) at 0°C. After 2 hours, the mixture is poured onto ice and extracted with ethyl acetate (EtOAc) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
Ethyl 2,4-Difluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) in methanol can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield ethyl 2-methoxy-4-fluoro-5-nitrobenzoate.
Reduction: Reduction of the nitro group yields ethyl 2,4-difluoro-5-aminobenzoate.
作用機序
The mechanism of action of Ethyl 2,4-Difluoro-5-nitrobenzoate depends on the specific application. For example, in enzyme inhibition studies, the compound may interact with the active site of an enzyme, blocking its activity. The nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s reactivity and binding properties.
類似化合物との比較
Similar Compounds
Ethyl 2,4-Difluorobenzoate: Lacks the nitro group, making it less reactive in certain types of reactions.
Ethyl 2,5-Difluoro-4-nitrobenzoate: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
Ethyl 2,4-Difluoro-5-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both fluorine and nitro groups makes it a valuable intermediate in organic synthesis and research.
特性
IUPAC Name |
ethyl 2,4-difluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGIEPXOWGJFCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296333 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179011-37-1 | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

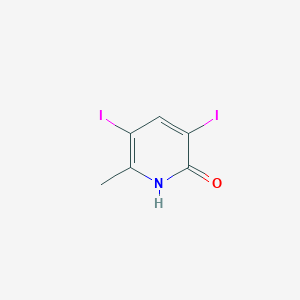

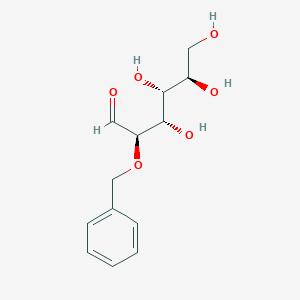
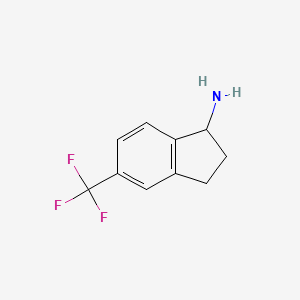
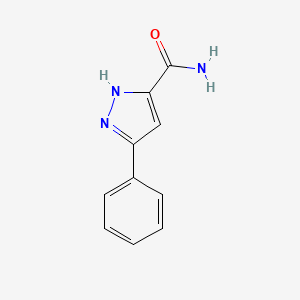
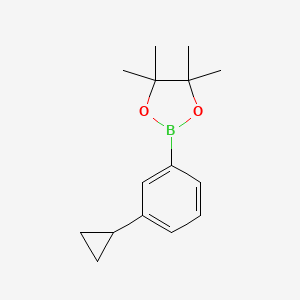
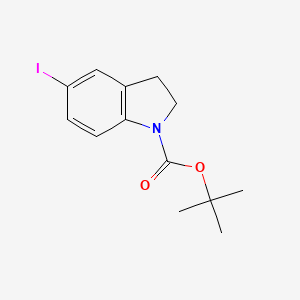
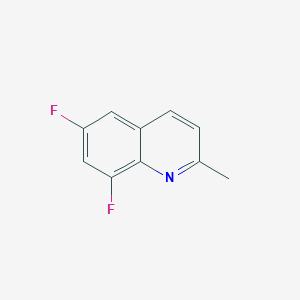

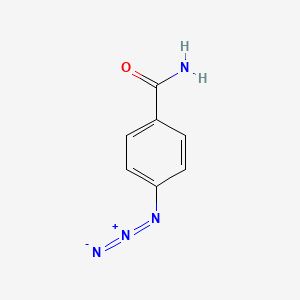
![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)
